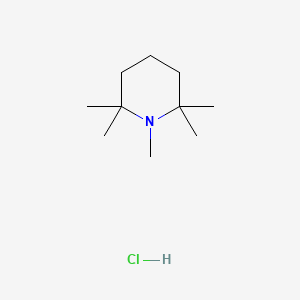
Piperidine, 1,2,2,6,6-pentamethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1,2,2,6,6-pentamethyl-, hydrochloride is a chemical compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, including five methyl groups attached to the piperidine ring, which significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,2,2,6,6-pentamethyl-, hydrochloride typically involves the alkylation of piperidine with methylating agents under controlled conditions . One common method involves the reaction of piperidine with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger volumes. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,2,2,6,6-pentamethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 1,2,2,6,6-pentamethyl-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidine, 1,2,2,6,6-pentamethyl-, hydrochloride involves its interaction with specific molecular targets. As a ganglionic blocker, it inhibits the transmission of nerve impulses in the autonomic ganglia by blocking nicotinic acetylcholine receptors . This results in a decrease in blood pressure, making it useful in the management of hypertension .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, less sterically hindered and more reactive.
1,2,2,6,6-Pentamethyl-4-piperidone: A related compound used in the synthesis of various piperidine derivatives.
1,2,2,6,6-Pentamethylpiperidin-4-yl acrylate: Another derivative used in polymer chemistry.
Uniqueness
Piperidine, 1,2,2,6,6-pentamethyl-, hydrochloride is unique due to its high degree of methylation, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring selective catalysis and synthesis of complex molecules .
Properties
CAS No. |
6152-95-0 |
|---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.74 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)7-6-8-10(3,4)11(9)5;/h6-8H2,1-5H3;1H |
InChI Key |
OEAJJNMBFKSVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


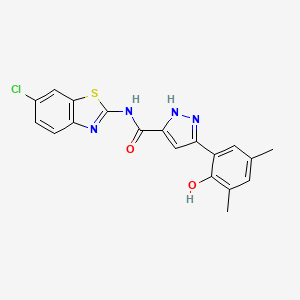
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
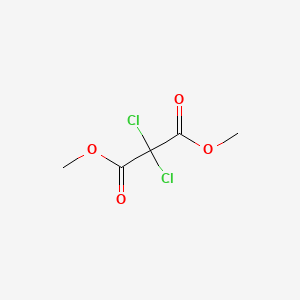
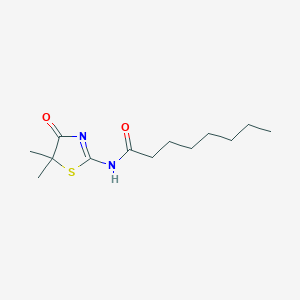

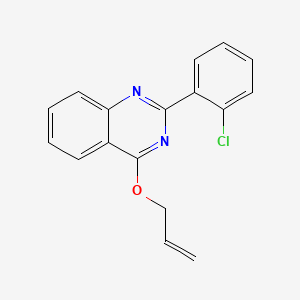
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
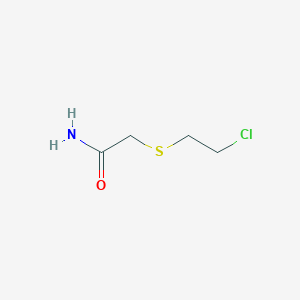
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
